molecular formula C10H11NO4 B1605154 n-(3-Methoxybenzoyl)glycine CAS No. 57728-61-7

n-(3-Methoxybenzoyl)glycine

Cat. No. B1605154
CAS RN: 57728-61-7
M. Wt: 209.2 g/mol
InChI Key: JPKBHIBVUXBFSZ-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)glycine is a compound with the empirical formula C10H13NO3 . It is primarily used in peptide synthesis .


Molecular Structure Analysis

The molecular weight of N-(3-Methoxybenzyl)glycine is 195.22 . The SMILES string representation of its structure is COc1cccc(CNCC(O)=O)c1 .

Scientific Research Applications

Synthesis and Characterization in Chemical Compounds

N-(3-Methoxybenzoyl)glycine has been involved in the synthesis and characterization of various chemical compounds. For instance, the synthesis of bis-1,3,4-oxadiazole containing glycine moiety demonstrated activation on certain enzyme activities and had inhibitory effects on others, indicating potential biochemical applications (Tomi, Al-qaisi, & Al-Qaisi, 2010). Additionally, a study focused on the synthesis of 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid highlighted the potential of using ionic liquids as green solvents in chemical synthesis processes (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, N-(3-Methoxybenzoyl)glycine derivatives have been explored for their potential in drug synthesis. A study on the synthesis of novel hypoglycemic compounds involved the creation of glycine derivatives, highlighting their potential role in treating insulin resistance and high blood sugar (Yang, 2009). Furthermore, the compound has been used in the preparation of 4-Hydroxy-3,5-dimethoxybenzoyl glycine, which is a precursor for synthesizing other medicinal compounds (Shou, 2004).

Biochemical and Environmental Studies

In biochemical research, studies have explored the roles of glycine and its derivatives in various biological processes. For instance, research on glycine betaine and proline in plants suggested that these compounds might help in improving plant resistance to abiotic stress, indicating the broader role of glycine derivatives in environmental biology (Ashraf & Foolad, 2007).

Safety And Hazards

N-(3-Methoxybenzyl)glycine has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The compound is also classified as a combustible solid .

properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-8-4-2-3-7(5-8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKBHIBVUXBFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342890
Record name n-(3-methoxybenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Methoxybenzoyl)glycine

CAS RN

57728-61-7
Record name N-(3-Methoxybenzoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57728-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-(3-methoxybenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Čebašek, J Wagger, D Bevk, R Jakše… - Journal of …, 2004 - ACS Publications
N-Protected (Z)-3-(arylamino)-2,3-dehydroalanine esters 5 and 10 were prepared in one step from methyl (Z)-2-acylamino-3-(dimethylamino)prop-2-enoates 3 and 9 and anilines 4 …
Number of citations: 44 pubs.acs.org

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